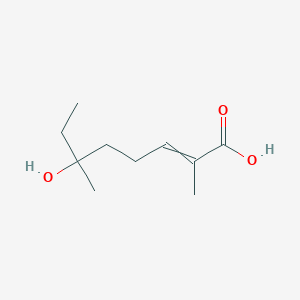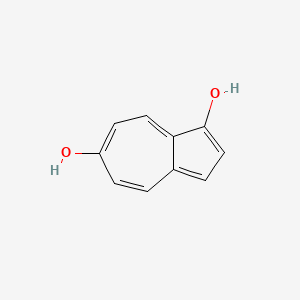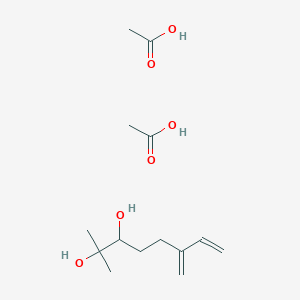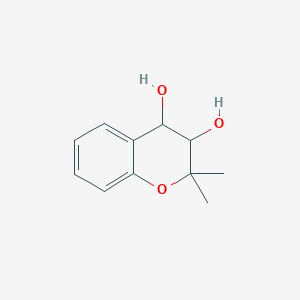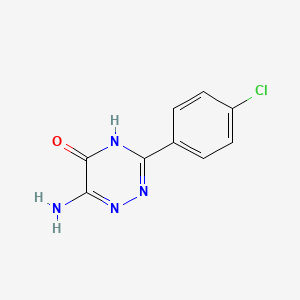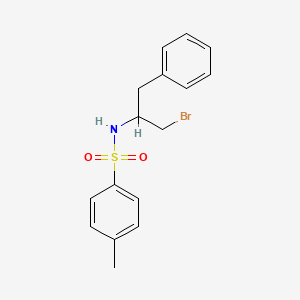
N-(1-Bromo-3-phenylpropan-2-yl)-4-methylbenzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Bromo-3-phenylpropan-2-yl)-4-methylbenzene-1-sulfonamide is an organic compound that features a brominated phenylpropane moiety and a sulfonamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Bromo-3-phenylpropan-2-yl)-4-methylbenzene-1-sulfonamide typically involves the bromination of 1-phenylpropan-2-ol, followed by a sulfonamide formation reaction. The bromination can be achieved using reagents such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The sulfonamide formation involves reacting the brominated intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-(1-Bromo-3-phenylpropan-2-yl)-4-methylbenzene-1-sulfonamide can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The phenylpropane moiety can be oxidized or reduced under appropriate conditions.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
科学研究应用
N-(1-Bromo-3-phenylpropan-2-yl)-4-methylbenzene-1-sulfonamide has several applications in scientific research:
Medicinal chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material science: The compound can be used in the development of new materials with specific properties, such as polymers or nanomaterials.
作用机制
The mechanism of action of N-(1-Bromo-3-phenylpropan-2-yl)-4-methylbenzene-1-sulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The bromine atom and sulfonamide group can interact with the target site through hydrogen bonding, van der Waals forces, or covalent bonding, leading to the desired biological effect .
相似化合物的比较
Similar Compounds
2-Bromo-1-phenylpropane: Similar structure but lacks the sulfonamide group.
1-Bromo-3-phenylpropan-2-ol: Similar structure but contains a hydroxyl group instead of a sulfonamide group.
tert-Butyl 3-bromopropylcarbamate: Contains a carbamate group instead of a sulfonamide group.
Uniqueness
N-(1-Bromo-3-phenylpropan-2-yl)-4-methylbenzene-1-sulfonamide is unique due to the presence of both a brominated phenylpropane moiety and a sulfonamide group
属性
CAS 编号 |
90786-30-4 |
|---|---|
分子式 |
C16H18BrNO2S |
分子量 |
368.3 g/mol |
IUPAC 名称 |
N-(1-bromo-3-phenylpropan-2-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H18BrNO2S/c1-13-7-9-16(10-8-13)21(19,20)18-15(12-17)11-14-5-3-2-4-6-14/h2-10,15,18H,11-12H2,1H3 |
InChI 键 |
KWJWKQUKDJRBTO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




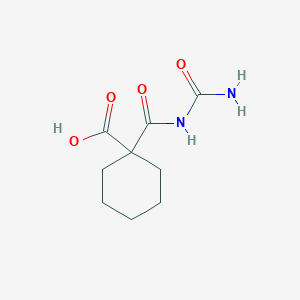
![Trichloro[(2,6-dichloro-3,5-dimethylphenyl)methyl]silane](/img/structure/B14371149.png)

![2-Imino-2-phenyl-1-[2-(piperidine-1-carbonyl)phenyl]ethan-1-one](/img/structure/B14371165.png)
![2-[Imino(phenyl)acetyl]benzamide](/img/structure/B14371167.png)
